molecular formula C12H11N3O5 B2949704 ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 26502-55-6

ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2949704
CAS No.: 26502-55-6
M. Wt: 277.236
InChI Key: YCORTVKYQADVAR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The “4-hydroxy” indicates a hydroxyl group (-OH) attached at the 4th position of the pyrazole ring. The “1-(4-nitrophenyl)” suggests a nitrophenyl group attached at the 1st position of the pyrazole ring. The “ethyl…carboxylate” part implies an ethyl ester of a carboxylic acid attached at the 3rd position of the pyrazole ring.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, FTIR, ES-MS, and UV . These techniques can provide information about the crystal structure, bond lengths, functional groups, and molecular weight of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined experimentally. These might include its melting point, boiling point, solubility, density, and refractive index .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. Pyrazole derivatives are often used in medicinal chemistry and can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Future Directions

Pyrazole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities . Future research might explore new synthetic methods, investigate the compound’s interactions with various biological targets, or develop new drug candidates based on this scaffold.

Properties

IUPAC Name

ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-2-20-12(17)11-10(16)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCORTVKYQADVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319886
Record name ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26502-55-6
Record name ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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